1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Overview
Description
1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C6H3F9I It is characterized by the presence of trifluoromethyl groups and an iodine atom attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane with iodine under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used to replace the iodine atom with other groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom .
Scientific Research Applications
1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups and iodine atom can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-iodobutane: Similar structure but lacks the additional trifluoromethyl groups.
1,1,1-Trifluoro-2-iodo-2-(trifluoromethyl)ethane: Contains fewer carbon atoms and different arrangement of trifluoromethyl groups.
Uniqueness
1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane is unique due to the presence of multiple trifluoromethyl groups and an iodine atom, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGDCARGTVCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374773 | |
Record name | 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14115-45-8 | |
Record name | 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14115-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14115-45-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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